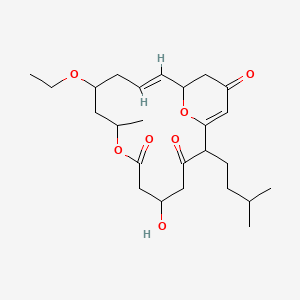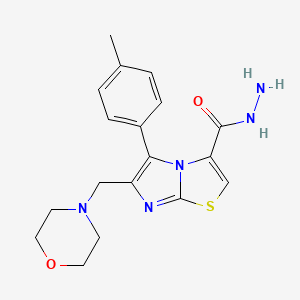![molecular formula C19H21NO3 B12412146 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of D-phenylalanine, where the hydrogen atoms are replaced with deuterium (d7), making it useful for various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves several steps, starting with the protection of the amino group of D-phenylalanineThe final step involves the incorporation of deuterium atoms to achieve the d7 labeling .
Industrial Production Methods
Industrial production of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical purposes.
Mecanismo De Acción
The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of metabolic processes. Molecular targets and pathways include amino acid metabolism and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine: The non-deuterated version of the compound.
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: The L-isomer of the compound.
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d5: A similar compound with fewer deuterium atoms.
Uniqueness
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is unique due to its complete deuterium labeling, which provides enhanced stability and precision in analytical applications compared to its non-deuterated and partially deuterated counterparts .
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2R)-2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1/i1D3,2D3,13D |
Clave InChI |
CMPHSKQRGJSKJX-REFMITASSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


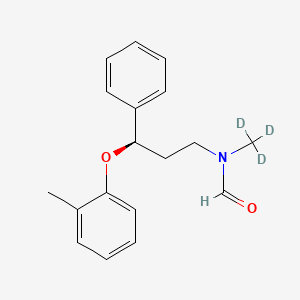
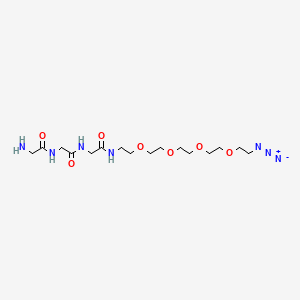
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

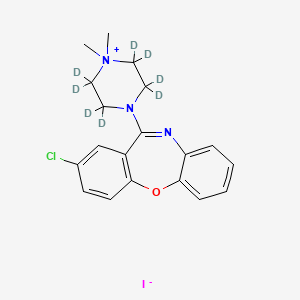
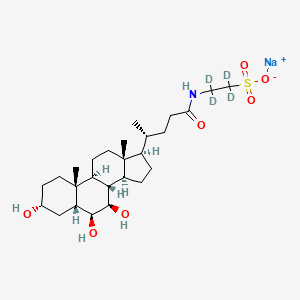
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
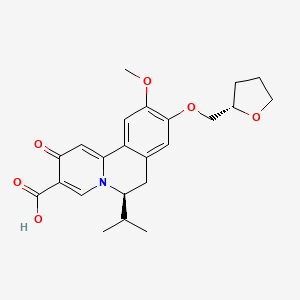
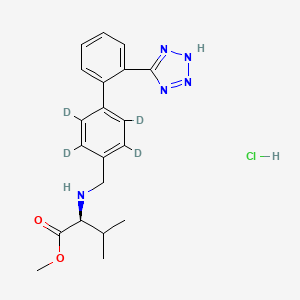
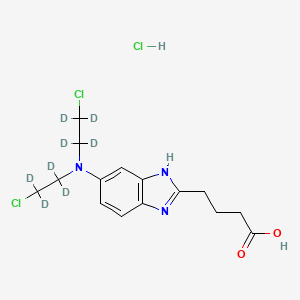
octadec-9-enamide](/img/structure/B12412110.png)
